5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
Description
The compound 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is a substituted indolinone derivative. Its core structure consists of a 2,3-dihydroindol-2-one scaffold with a methyl group at the 1-position and an aminomethyl (-CH2NH2) substituent at the 5-position, forming a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
5-(aminomethyl)-1-methyl-3H-indol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-12-9-3-2-7(6-11)4-8(9)5-10(12)13;/h2-4H,5-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFATWSBYJCKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-41-8 | |
| Record name | 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Functionalization: The indole core is then functionalized to introduce the aminomethyl group at the 5-position.
Methylation: The 1-position of the indole ring is methylated.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic Hydrogenation: Used to reduce intermediate compounds.
Reflux Conditions: Employed to facilitate certain reaction steps.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The aminomethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride. In particular, its derivatives have been tested against various Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Activity
In a study evaluating a series of indole derivatives, compounds derived from this compound exhibited significant antimicrobial activity. The diameter of inhibition zones (DIZ) was measured using the agar diffusion method:
| Compound | Target Bacteria | DIZ (mm) |
|---|---|---|
| 5c | Staphylococcus aureus | 21 |
| 5h | Bacillus subtilis | 22 |
| 5b | Escherichia coli | 18 |
The results indicated that certain derivatives had superior activity against specific bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Applications
The compound also shows promise in cancer research. Molecular docking studies have been conducted to assess its binding affinity to various cancer-related targets.
Case Study: Molecular Docking Studies
In a recent molecular docking study, the compound was evaluated for its interactions with DNA gyrase, an enzyme critical for bacterial DNA replication. The binding energy was calculated to be -7.0 kcal/mol, indicating a strong interaction. The study identified several hydrogen bonds between the compound and amino acid residues of the target protein:
| Residue | Bond Type | Distance (Å) |
|---|---|---|
| GLU-50 | Hydrogen Bond | 2.99 |
| ARG-76 | Hydrogen Bond | 2.80 |
| Glycine | Van der Waals | Various |
These interactions suggest that the compound could inhibit bacterial growth by targeting essential enzymes involved in DNA replication .
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations and Key Differences
The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Research Findings and Implications
Substituent Position and Chain Length
- Aminomethyl vs. Aminoethyl (Position 5): The target compound’s aminomethyl group (C5) offers a compact structure compared to the aminoethyl analog (). Shorter chains may improve binding affinity in sterically restricted active sites, while longer chains (e.g., aminoethyl) could enhance hydrophobic interactions .
- Positional Isomerism (C3 vs. C5): Compounds like 3-amino-5-chloroindolin-2-one hydrochloride () demonstrate how substituent placement alters electronic effects.
Halogenation and Electronic Effects
- Fluorine Substitution (): The 5-fluoro-3-aminoethyl analog (CID 16394998) highlights fluorine’s role in enhancing metabolic stability and membrane permeability due to its electronegativity and small size .
- Chlorine vs. Aminomethyl (): Chlorine at C5 (1214187-61-7) increases molecular polarity and may influence binding to targets requiring halogen bonds, contrasting with the target’s basic aminomethyl group .
Steric and Conformational Effects
- Bulky Substituents (): The 5-[amino(3-iodophenyl)methyl] analog introduces significant steric bulk and a heavy atom (iodine), which could impact pharmacokinetics (e.g., absorption, half-life) and pose synthetic challenges .
Salt Formation and Solubility
All compared compounds are hydrochloride salts, suggesting a shared strategy to improve aqueous solubility and bioavailability. This is critical for oral administration and in vitro assays .
Biological Activity
5-(Aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride, also known as 5-amino-1-methyl-3H-indole-2-one hydrochloride, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C9H11ClN2O |
| Molecular Weight | 198.65 g/mol |
| CAS Number | 1803606-41-8 |
| IUPAC Name | 5-amino-1-methyl-3H-indole-2-one; hydrochloride |
| Appearance | White to off-white powder |
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Antitumor Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines, including A549 and HepG2, with reported IC50 values indicating significant cytotoxicity.
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to inhibit bacterial topoisomerases, which are crucial for DNA replication.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, potentially through modulation of neuroinflammatory pathways.
Case Studies and Experimental Results
Several studies have investigated the biological activity of this compound:
- Antitumor Efficacy : In a study by Zhang et al., derivatives of indole compounds were evaluated for their anticancer properties. The compound exhibited significant antiproliferative effects against HepG2 cells with an IC50 value of . Another study highlighted its effectiveness in inducing apoptosis in A375 melanoma cells with an IC50 value of .
- Antibacterial Activity : A recent study identified that the compound acts as a broad-spectrum antibacterial agent with minimum inhibitory concentrations (MIC) ranging from to against various pathogens . This was further supported by its ability to inhibit DNA gyrase and topoisomerase IV in E. coli.
Summary of Key Findings
| Activity Type | Cell Line / Pathogen | Observed Effect | IC50 Value |
|---|---|---|---|
| Antitumor | HepG2 | Antiproliferative | |
| Antitumor | A375 | Induces apoptosis | |
| Antibacterial | E. coli | Inhibition of growth | MIC: |
Safety and Toxicity
While the compound shows promising biological activities, it is essential to consider its safety profile. According to safety data sheets, it is classified with warning labels indicating potential hazards such as skin irritation and respiratory issues upon exposure . Proper handling and safety precautions should be observed when working with this compound.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-(aminomethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride with high purity?
- Methodology : Use a Schlenk line or inert atmosphere to prevent oxidation of the aminomethyl group during synthesis. Purification via recrystallization in ethanol/water mixtures (1:2 v/v) is recommended to remove unreacted intermediates. Monitor reaction progress by thin-layer chromatography (TLC) with UV detection at 254 nm .
- Structural validation : Confirm purity via high-resolution mass spectrometry (HRMS) and H/C NMR. The hydrochloride salt’s stability under ambient conditions requires storage in desiccated environments at −20°C to prevent hygroscopic degradation .
Q. How can the crystal structure of this compound be resolved using X-ray crystallography?
- Experimental design : Grow single crystals via slow evaporation of a saturated acetonitrile solution. Use SHELX-97 for structure solution and refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen bonding patterns (e.g., N–H···Cl interactions) using Olex2 or Mercury .
- Data interpretation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to identify deviations >0.05 Å, which may indicate lattice strain or solvent effects .
Q. What spectroscopic techniques are critical for characterizing the hydrochloride salt form?
- FT-IR : Identify the N–H stretch of the aminomethyl group (3200–3300 cm) and C=O vibration of the indol-2-one moiety (1680–1700 cm). The absence of a broad O–H peak (3400 cm) confirms successful salt formation .
- NMR : In DO, the hydrochloride’s NH protons appear as a singlet at δ 3.2–3.5 ppm. Aromatic protons in the indole ring resonate between δ 6.8–7.4 ppm, with splitting patterns sensitive to methyl substitution at position 1 .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., carbonyl carbon at position 2). Compare activation energies for reactions with alkyl halides vs. acyl chlorides using Gaussian09 .
- Validation : Correlate computed transition states with experimental kinetic data (e.g., Arrhenius plots) to resolve discrepancies >10% in reaction rates .
Q. What strategies resolve contradictions in biological activity data across cell-based assays?
- Experimental design : Standardize assay conditions (e.g., pH 7.4 PBS buffer, 37°C, 5% CO) to minimize variability. Use a negative control (e.g., unmodified indol-2-one) to isolate the aminomethyl group’s contribution to activity .
- Data analysis : Apply multivariate regression to account for confounding factors (e.g., cell line permeability differences). For IC values with >20% variability, validate via orthogonal assays (e.g., SPR binding kinetics) .
Q. How does the hydrochloride salt’s solubility profile impact formulation for in vivo studies?
- Methodology : Determine pH-dependent solubility using shake-flask assays (pH 1.2–7.4). At pH < 3, the compound exhibits >50 mg/mL solubility due to protonation of the aminomethyl group. Above pH 5, precipitation occurs, requiring co-solvents like PEG-400 .
- Advanced characterization : Use dynamic light scattering (DLS) to monitor particle aggregation in simulated gastric fluid. Nanoparticle formulations (≤200 nm) improve bioavailability by 30–40% in rodent models .
Q. What crystallographic challenges arise when analyzing polymorphs of this compound?
- Data collection : Use synchrotron radiation (λ = 0.7 Å) to resolve subtle lattice differences. For twinned crystals, apply the Hooft parameter in SHELXL to refine overlapping reflections .
- Contradiction resolution : If powder X-ray diffraction (PXRD) patterns conflict with single-crystal data (e.g., extra peaks at 2θ = 15–20°), perform differential scanning calorimetry (DSC) to detect amorphous content >5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
